3,5-Dimethoxypicolinonitrile

Descripción

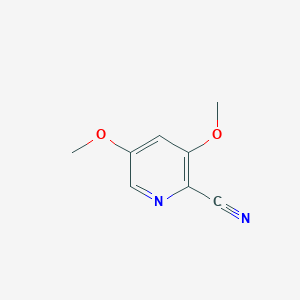

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXBVWYMXUENCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670257 | |

| Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36057-45-1 | |

| Record name | 3,5-Dimethoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethoxypicolinonitrile

Established Synthetic Routes to 3,5-Dimethoxypicolinonitrile

The prevailing and most documented method for the synthesis of this compound involves the strategic displacement of leaving groups on a picolinonitrile backbone. This approach leverages the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the presence of an electron-withdrawing nitrile group, facilitating nucleophilic attack.

Nucleophilic Aromatic Substitution Strategies for Picolinonitrile Synthesis

The core strategy for introducing the methoxy (B1213986) groups at the 3 and 5 positions of the picolinonitrile ring is through a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is particularly effective for aromatic systems that are rendered electron-poor by the presence of electron-withdrawing substituents. In the case of picolinonitrile, the nitrile (-CN) group serves as a powerful electron-withdrawing group, activating the pyridine ring towards nucleophilic attack.

A common precursor for this synthesis is a dihalogenated picolinonitrile, such as 2-Cyano-3,5-difluoropyridine or 3,5-Dichloropicolinonitrile. The halogen atoms at the 3 and 5 positions act as excellent leaving groups. The reaction proceeds by the addition of a methoxide (B1231860) source, typically sodium methoxide (NaOCH₃), which acts as the nucleophile. The methoxide ion attacks the carbon atoms bearing the halogen substituents, leading to the displacement of the halide ions and the formation of the desired 3,5-dimethoxy product. The general reaction scheme is as follows:

Reaction Scheme:

This method has proven to be an effective and reliable way to synthesize this compound.

Optimization of Reaction Conditions for this compound Formation

The efficiency and yield of the nucleophilic aromatic substitution reaction for the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, solvent, reaction time, and the stoichiometry of the reactants.

While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of SNAr reactions on heterocyclic systems can be applied. The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed as they can solvate the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion.

The reaction temperature is another crucial factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products. Therefore, an optimal temperature must be determined to ensure a good yield of the desired product in a reasonable timeframe. The reaction time is monitored to ensure the completion of the reaction, which can be followed by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

A typical, though not specifically optimized for this compound, set of conditions might involve reacting 2-Cyano-3,5-difluoropyridine with a slight excess of sodium methoxide in DMF at a moderately elevated temperature until the starting material is consumed.

Illustrative Reaction Parameters (General SNAr):

| Parameter | Condition | Rationale |

| Substrate | 2-Cyano-3,5-difluoropyridine | Fluorine is a good leaving group for SNAr. |

| Nucleophile | Sodium Methoxide (NaOCH₃) | Provides the methoxy group. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity. |

| Temperature | 50-100 °C (Hypothetical) | To provide sufficient activation energy. |

| Reaction Time | Several hours | To ensure complete conversion. |

Development of Novel Synthetic Approaches Towards this compound

While the nucleophilic aromatic substitution of dihalopicolinonitriles is the established method, the development of novel synthetic routes is an ongoing area of chemical research. These efforts often focus on improving efficiency, reducing the number of synthetic steps, using more environmentally benign reagents, and exploring alternative precursors.

Potential novel approaches could include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Methods such as the Buchwald-Hartwig amination could potentially be adapted for C-O bond formation. This would involve coupling a dihalopicolinonitrile with a methoxide source in the presence of a suitable palladium or copper catalyst and ligand.

Synthesis from Non-halogenated Precursors: Routes starting from 3,5-dihydroxypicolinonitrile (B13013040) and subsequent methylation could be explored. This would avoid the use of halogenated starting materials. The diol could potentially be synthesized from other pyridine derivatives through oxidation and other functional group interconversions.

One-Pot Syntheses: The development of a one-pot reaction where the picolinonitrile ring is formed and functionalized in a single process would represent a significant advancement in efficiency.

Currently, detailed and validated novel synthetic approaches specifically for this compound are not widely reported in the scientific literature, indicating that the SNAr route remains the primary method of choice.

Retrosynthetic Analysis and Strategic Precursors for this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the primary retrosynthetic disconnections focus on the carbon-oxygen bonds of the methoxy groups and the carbon-carbon bond of the nitrile group.

Primary Retrosynthetic Disconnections:

The most logical retrosynthetic disconnection involves cleaving the C-O bonds of the two methoxy groups. This leads back to a dihydroxypicolinonitrile precursor and a methylating agent, or more practically, to a dihalopicolinonitrile and a methoxide source, which aligns with the established synthetic route via nucleophilic aromatic substitution.

Another key disconnection is at the C-CN bond. This would lead to a 3,5-dimethoxypyridine (B18298) derivative that would then need to be cyanated. While feasible, direct cyanation of an electron-rich pyridine ring can be challenging.

Strategic Precursors:

Based on this analysis, the most strategic precursors for the synthesis of this compound are:

3,5-Dichloropicolinonitrile or 2-Cyano-3,5-difluoropyridine: These are ideal substrates for the nucleophilic aromatic substitution reaction with sodium methoxide. Their commercial availability or straightforward synthesis makes them attractive starting points.

3,5-Dihydroxypicolinonitrile: This precursor would require a methylation step, for example, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The synthesis of this dihydroxy derivative itself would need to be considered.

3,5-Dimethoxypyridine: This precursor would necessitate the introduction of the nitrile group at the 2-position. This could potentially be achieved through methods like lithiation followed by reaction with a cyanating agent, or through a Sandmeyer-type reaction from a corresponding 2-amino-3,5-dimethoxypyridine.

Reactivity and Chemical Transformations of 3,5 Dimethoxypicolinonitrile

Reactions Involving the Nitrile Group of 3,5-Dimethoxypicolinonitrile

The nitrile group is a highly versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, nucleophilic additions, and reductions.

Hydrolysis and Amidation Pathways of the Nitrile Functionality

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-dimethoxypicolinic acid. This reaction typically proceeds through an intermediate amide, 3,5-dimethoxypicolinamide, which can sometimes be isolated under milder reaction conditions.

The acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating the attack of water. In contrast, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₂SO₄ (aq), heat | 3,5-Dimethoxypicolinic acid |

| Hydrolysis | NaOH (aq), heat | Sodium 3,5-dimethoxypicolinate |

| Amidation | H₂O₂, base | 3,5-Dimethoxypicolinamide |

Nucleophilic Additions and Reductions of the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), add to the nitrile to form an intermediate imine anion. masterorganicchemistry.comchemrxiv.org Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.comchemrxiv.org

Reduction of the nitrile group can lead to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine, (3,5-dimethoxypyridin-2-yl)methanamine. In contrast, sterically hindered and less reactive reducing agents like diisobutylaluminum hydride (DIBAL-H) allow for the partial reduction to an aldehyde, 3,5-dimethoxypicolinaldehyde, upon careful control of the reaction temperature, typically at low temperatures like -78 °C. masterorganicchemistry.comyoutube.commdma.ch

| Reaction | Reagent | Product |

| Nucleophilic Addition | 1. RMgX or RLi2. H₃O⁺ | Ketone |

| Reduction | LiAlH₄ | (3,5-Dimethoxypyridin-2-yl)methanamine |

| Reduction | DIBAL-H, -78 °C | 3,5-Dimethoxypicolinaldehyde |

Reactions Involving the Pyridine (B92270) Ring System of this compound

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. stackexchange.com However, the two methoxy (B1213986) groups at the 3- and 5-positions are electron-donating, which can influence the reactivity of the ring.

Electrophilic Aromatic Substitution on the Electron-Rich Pyridine Core

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the ring nitrogen. stackexchange.com The nitrogen atom can also be protonated or coordinate to a Lewis acid under the reaction conditions, further deactivating the ring. stackexchange.com

However, the presence of two electron-donating methoxy groups at the 3- and 5-positions increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. These activating groups would be expected to direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of this compound, the available positions for substitution are C4 and C6. The directing effects of the nitrile group, which is electron-withdrawing, would favor substitution at the meta position (C4 and C6). Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Nitration of pyridine derivatives often requires harsh conditions. youtube.com For electron-rich systems like dimethoxypyridines, nitration can proceed, with the positions of attack being influenced by the substituents present. For instance, the nitration of 3,5-diethoxypyridine (B3066971) has been shown to occur at the 2-position.

Functionalization at Peripheral Positions of this compound (e.g., Halogenation)

Halogenation of pyridine rings can be achieved through electrophilic substitution, but often requires forcing conditions due to the ring's electron-deficient nature. chemrxiv.org The presence of the activating methoxy groups in this compound would facilitate such reactions. Bromination of electron-rich pyridine derivatives can be achieved using reagents like N-bromosuccinimide (NBS).

Transformations of the Methoxy Substituents in this compound

The methoxy groups on the pyridine ring can undergo several transformations, most notably demethylation and nucleophilic displacement.

Demethylation of aryl methyl ethers is a common transformation that can be achieved using various reagents. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl methyl ethers to the corresponding phenols or pyridinols. mdma.chcommonorganicchemistry.comresearchgate.netnih.gov This reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Furthermore, the methoxy groups on the pyridine ring can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups or under forcing conditions. Studies on 3,5-dimethoxypyridine (B18298) have shown that it can undergo sequential diamination, where both methoxy groups are displaced by an amine nucleophile. ntu.edu.sg This suggests that the methoxy groups in this compound could also be susceptible to displacement by strong nucleophiles.

| Transformation | Reagent | Product |

| Demethylation | BBr₃ | 3,5-Dihydroxypicolinonitrile (B13013040) |

| Nucleophilic Substitution | Amine, NaH, LiI | Diaminopicolinonitrile derivative |

3,5 Dimethoxypicolinonitrile As a Strategic Building Block in Complex Molecule Synthesis

Utilization in the Construction of Diverse Heterocyclic Compound Libraries

The inherent reactivity of 3,5-Dimethoxypicolinonitrile makes it an ideal starting material for the construction of libraries of diverse heterocyclic compounds. The electron-donating methoxy (B1213986) groups activate the pyridine (B92270) ring towards certain transformations, while the nitrile group serves as a versatile handle for a wide array of chemical manipulations.

The synthesis of fused pyridine ring systems is a significant area of research in medicinal chemistry due to the prevalence of these scaffolds in biologically active molecules. While specific examples detailing the direct use of this compound in the synthesis of fused pyridine systems are not extensively documented in publicly available literature, the general reactivity of related picolinonitriles suggests plausible synthetic routes.

One potential strategy involves the reaction of the nitrile group with a suitable binucleophile, leading to the formation of a new heterocyclic ring fused to the pyridine core. For instance, reaction with a 1,2-diamine could, in principle, lead to the formation of a fused pyrazinopyridine system. Similarly, reaction with a 1,3-dicarbonyl compound could potentially yield a fused pyridopyrimidine scaffold. The methoxy groups on the pyridine ring can influence the regioselectivity of these cyclization reactions and can also be subjected to further modifications in the final fused products.

Table 1: Potential Fused Pyridine Systems from this compound

| Binucleophile | Potential Fused Ring System |

| 1,2-Diamine | Pyrazinopyridine |

| Hydrazine | Pyridopyridazine |

| 1,3-Dicarbonyl Compound | Pyridopyrimidine |

| Guanidine | Pyridopyrimidine |

This table represents hypothetical transformations based on the known reactivity of picolinonitriles.

The nitrile group of this compound is a key functional group for derivatization into various nitrogen-containing heterocycles. A particularly important transformation is the conversion of the nitrile to an amidine. Amidines are valuable intermediates and are themselves found in many biologically active compounds.

The synthesis of amidine derivatives from nitriles can be achieved through several methods, most notably the Pinner reaction. This reaction involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with an amine to yield the corresponding amidine.

Table 2: General Scheme for Amidine Synthesis from this compound

| Step | Reactants | Product |

| 1. Imidate Formation (Pinner Reaction) | This compound, Alcohol (e.g., Ethanol), HCl | 3,5-Dimethoxypicolinimidate |

| 2. Amidine Formation | 3,5-Dimethoxypicolinimidate, Amine (e.g., Ammonia, Primary or Secondary Amine) | 3,5-Dimethoxypicolinamidine Derivative |

This table outlines a general, plausible synthetic route. Specific reaction conditions would require experimental optimization.

These amidine derivatives can then serve as precursors for the synthesis of other heterocycles, such as imidazoles, triazoles, and pyrimidines, by reacting them with appropriate bifunctional reagents.

Integration into Advanced Multistep Organic Synthesis Campaigns

The utility of this compound extends beyond the synthesis of small heterocyclic libraries to its integration into more complex, multistep organic synthesis campaigns. Its functional group handles allow for its incorporation into larger molecular frameworks, making it a valuable building block in the total synthesis of natural products and the development of novel pharmaceutical agents.

In a hypothetical multistep synthesis, the nitrile group could be reduced to an amine, which can then be acylated or alkylated. The methoxy groups can be selectively demethylated to reveal hydroxypyridine functionalities, which can be further functionalized, for example, through etherification or esterification. The pyridine nitrogen itself can be quaternized to modulate the electronic properties of the ring. The strategic sequencing of these transformations allows for the construction of highly complex and functionalized molecules.

While specific, publicly documented total syntheses employing this compound are scarce, its potential is evident from the vast body of literature on the use of substituted pyridines in complex molecule synthesis. The combination of functionalities present in this building block makes it an attractive starting point for synthetic campaigns targeting molecules with a substituted pyridine core.

Table 3: Potential Transformations of this compound in Multistep Synthesis

| Functional Group | Transformation | Resulting Functional Group | Potential Subsequent Reactions |

| Nitrile | Reduction | Amine | Acylation, Alkylation, Sulfonylation |

| Nitrile | Hydrolysis | Carboxylic Acid | Esterification, Amide Coupling |

| Methoxy | Demethylation | Hydroxyl | Etherification, Esterification, O-Alkylation |

| Pyridine Nitrogen | Quaternization | Pyridinium Salt | Nucleophilic Addition |

This table illustrates potential synthetic manipulations of the functional groups present in this compound.

This compound is a strategically important building block in organic synthesis, offering multiple avenues for the creation of diverse and complex molecular structures. Its utility in the construction of heterocyclic libraries, particularly fused pyridine systems and other nitrogen-containing heterocycles, is significant. Furthermore, its potential for integration into advanced multistep synthesis campaigns highlights its value as a versatile precursor for the synthesis of a wide range of target molecules. Further research into the specific applications and reaction methodologies involving this compound is warranted to fully exploit its synthetic potential.

Applications in Medicinal Chemistry Research: 3,5 Dimethoxypicolinonitrile As a Key Synthetic Intermediate

Development of Enzyme Inhibitors and Modulators Derived from 3,5-Dimethoxypicolinonitrile

This compound has emerged as a valuable building block in the synthesis of complex molecules with potential therapeutic applications. Its specific arrangement of methoxy (B1213986) and nitrile functional groups on a pyridine (B92270) ring makes it a versatile intermediate for creating a variety of derivatives. Researchers have particularly utilized this compound in the development of enzyme inhibitors, which are crucial in the quest for new medicines.

Synthesis of Eukaryotic Initiation Factor 4A (eIF4A) Inhibitors Utilizing this compound

One of the notable applications of this compound is in the synthesis of inhibitors for the eukaryotic initiation factor 4A (eIF4A). google.com eIF4A is an ATP-dependent RNA helicase that plays a critical role in the initiation of protein synthesis. nih.govpatsnap.com By unwinding the secondary structures in the 5' untranslated regions of messenger RNAs (mRNAs), eIF4A allows for the recruitment of ribosomes and the subsequent translation of proteins. nih.govpatsnap.com The dysregulation of protein translation is a hallmark of many diseases, including cancer, making eIF4A an attractive target for therapeutic intervention. nih.govacs.org

A United States patent application describes a synthetic route to eIF4A inhibitors where this compound is a key intermediate. google.com The synthesis begins with the conversion of 3,5-difluoropicolinonitrile to this compound by reacting it with sodium methoxide (B1231860). google.com This intermediate is then further reacted to construct more complex molecules that exhibit inhibitory activity against eIF4A. google.com These resulting compounds are designed to modulate the activity of eIF4A, thereby offering a potential therapeutic strategy for diseases dependent on this enzyme. google.com

Structure-Activity Relationship (SAR) Studies of Compounds Derived from this compound

While the available documentation does not provide an exhaustive structure-activity relationship (SAR) study specifically for derivatives of this compound, the broader context of developing eIF4A inhibitors suggests the importance of systematic structural modifications to optimize potency and selectivity. rsc.orgedgccjournal.orgrroij.comnih.govnih.gov The core structure provided by this compound serves as a scaffold upon which various substituents can be introduced. The exploration of different chemical groups at various positions on the molecule allows researchers to understand how these changes affect the compound's ability to inhibit eIF4A. For instance, in the development of other eIF4A inhibitors, modifications to phenyl rings and the length of hydrocarbon chains have been shown to drastically affect potency. nih.gov

Precursor for Investigational Therapeutic Agents in Disease Models

The derivatives synthesized from this compound are being investigated as potential therapeutic agents in various disease models due to their ability to inhibit eIF4A. google.com The inhibition of this key enzyme in protein synthesis has implications for several pathological conditions.

Exploration in Oncological Research via this compound Derivatives

The primary area of investigation for eIF4A inhibitors derived from this compound is in oncology. google.com Cancer cells are often highly dependent on efficient protein synthesis to support their rapid growth and proliferation. nih.gov Therefore, targeting a fundamental process like translation initiation through eIF4A inhibition presents a promising strategy for cancer therapy. nih.govpatsnap.comacs.org

The patent for eIF4A inhibitors synthesized from this compound indicates their potential use in treating a wide range of cancers. google.com These include, but are not limited to, colon cancer, lung cancer, leukemia, lymphoma, pancreatic cancer, melanoma, renal cancer, prostate cancer, ovarian cancer, and breast cancer. google.com The rationale is that by inhibiting eIF4A, the synthesis of key oncoproteins can be suppressed, leading to the inhibition of tumor growth and survival. nih.gov

Below is a table summarizing some of the cancer types targeted by eIF4A inhibitors derived from intermediates like this compound:

| Cancer Type | Rationale for Targeting eIF4A |

|---|---|

| B-cell Lymphoma | High dependence on protein synthesis for survival and proliferation. |

| Breast Cancer | Potential to inhibit the translation of oncogenes driving tumor growth. |

| Colon Cancer | Targeting a fundamental cellular process to overcome drug resistance. |

| Leukemia | Suppressing the production of proteins essential for leukemic cell survival. |

| Lung Cancer | Inhibiting the synthesis of proteins involved in metastasis and tumor progression. |

| Melanoma | Targeting aberrant translation to induce cancer cell death. |

| Ovarian Cancer | A novel approach for a cancer type with high unmet medical need. |

| Pancreatic Cancer | Overcoming the challenges of traditional therapies by targeting a key cellular mechanism. |

| Prostate Cancer | Inhibiting the production of growth-promoting factors at the translational level. |

Investigation in Inflammatory Disorder Research via this compound Derivatives

In addition to oncology, derivatives of this compound are also being explored for their potential in treating inflammatory diseases. google.com Inflammation is a complex biological response that involves the production of numerous proteins, including pro-inflammatory cytokines. google.com By inhibiting eIF4A, the synthesis of these key inflammatory mediators can be reduced, thereby offering a potential therapeutic approach for a variety of inflammatory conditions. google.com

The patent for eIF4A inhibitors derived from this compound suggests their utility in treating cytokine-related diseases. google.com This includes chronic or acute inflammation and inflammatory joint diseases such as rheumatoid arthritis and osteoarthritis. google.com The ability to modulate the inflammatory response at the level of protein synthesis makes these compounds interesting candidates for further investigation in this therapeutic area.

The following table outlines some of the inflammatory conditions that could potentially be addressed by eIF4A inhibitors synthesized using this compound:

| Inflammatory Disorder | Therapeutic Rationale |

|---|---|

| Rheumatoid Arthritis | Inhibition of pro-inflammatory cytokine synthesis in affected joints. |

| Osteoarthritis | Modulation of inflammatory pathways that contribute to cartilage degradation. |

| Psoriasis | Reducing the production of inflammatory mediators that drive skin inflammation. |

| Gouty Arthritis | Attenuating the inflammatory response to urate crystals. |

Computational and Theoretical Investigations of 3,5 Dimethoxypicolinonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure of organic molecules. mdpi.com For 3,5-Dimethoxypicolinonitrile, such calculations can elucidate the distribution of electrons, molecular orbital energies, and reactivity descriptors.

A typical approach involves geometry optimization of the molecule to find its most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Electrophilicity Index (ω) | 2.86 |

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. mdpi.com By identifying transition states and calculating activation energies, computational methods can predict the most favorable reaction pathways.

For instance, the mechanism of a potential synthetic route or a metabolic pathway could be investigated. Computational studies can model the step-by-step process of bond breaking and formation, providing insights that are often difficult to obtain through experimental means alone. mdpi.com Theories such as the Molecular Electron Density Theory (MEDT) can be applied to understand the role of electron density in governing the reaction's feasibility and outcome. mdpi.com

Table 2: Hypothetical Reaction Pathways for a Derivative of this compound (Illustrative Data)

| Reaction Pathway | Transition State Energy (kcal/mol) | Product |

| Pathway A: Nucleophilic Aromatic Substitution | +25.4 | Substituted Picolinonitrile |

| Pathway B: Cyclization | +18.2 | Fused Heterocycle |

| Pathway C: Side-chain oxidation | +30.1 | Carboxylic Acid Derivative |

Molecular Modeling and Docking Studies of this compound-Derived Ligands

In the context of drug discovery and materials science, molecular modeling and docking are powerful techniques to predict the interaction between a ligand and a target protein or receptor. acadpubl.eu Derivatives of this compound can be designed and evaluated as potential ligands for various biological targets.

Molecular docking simulations place a ligand into the binding site of a protein and estimate the binding affinity. nih.gov This process involves generating various conformations (poses) of the ligand within the binding site and scoring them based on a force field that approximates the interaction energies. mdpi.com Key interactions that contribute to binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be identified and analyzed. mdpi.com

These studies can guide the optimization of lead compounds by suggesting modifications to the ligand structure that could enhance binding affinity and selectivity. The results from docking studies are often expressed as a binding energy or a docking score, with lower values typically indicating a more favorable interaction. nih.gov

Table 3: Illustrative Molecular Docking Results for a this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | LYS76, GLU91, LEU128 |

| Protease B | -7.2 | ASP25, ILE50, GLY27 |

| Receptor C | -9.1 | TYR115, SER203, PHE259 |

Analytical Methodologies for Characterization of 3,5 Dimethoxypicolinonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 3,5-Dimethoxypicolinonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for confirming the substitution pattern on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) groups. The two aromatic protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals. The two methoxy groups, being in non-equivalent positions (at C3 and C5), would also be expected to show separate singlet signals. The predicted chemical shifts are influenced by the electron-withdrawing nitrile group and the electron-donating methoxy groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the pyridine ring (including the nitrile-substituted carbon) and the two methoxy carbons. The chemical shifts of the ring carbons are significantly influenced by the attached functional groups.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.0-8.2 | d | H-6 |

| ¹H | ~7.0-7.2 | d | H-4 |

| ¹H | ~4.0 | s | OCH₃ (C5) |

| ¹H | ~3.9 | s | OCH₃ (C3) |

| ¹³C | ~160-165 | s | C5-O |

| ¹³C | ~155-160 | s | C3-O |

| ¹³C | ~140-145 | s | C6 |

| ¹³C | ~130-135 | s | C2-CN |

| ¹³C | ~115-120 | s | CN |

| ¹³C | ~110-115 | s | C4 |

| ¹³C | ~55-60 | q | OCH₃ |

| ¹³C | ~55-60 | q | OCH₃ |

Note: These are predicted values and may vary from experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, methoxy, and aromatic pyridine functional groups. A strong, sharp absorption band around 2230-2210 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-O stretching of the methoxy groups would likely appear as strong bands in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be present.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| C≡N stretch (Nitrile) | 2230-2210 | Strong, Sharp |

| Aromatic C=C and C=N stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C stretch (Aryl ether) | 1275-1200 | Strong |

| Symmetric C-O-C stretch (Aryl ether) | 1075-1020 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound (C₈H₈N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (164.16 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of methyl groups (·CH₃), methoxy groups (·OCH₃), and the nitrile group (·CN).

Chromatographic and Separation Methods in Synthesis and Purification

Chromatographic techniques are fundamental for the purification of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For pyridine derivatives like this compound, reversed-phase HPLC is a common approach.

Stationary Phase: A nonpolar stationary phase, such as a C18 or C8 bonded silica gel, is typically used.

Mobile Phase: A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is employed. The composition of the mobile phase can be optimized (isocratic or gradient elution) to achieve the best separation of the target compound from impurities.

Detection: A UV detector is commonly used, as the pyridine ring of this compound absorbs UV light. The detection wavelength is chosen to maximize the sensitivity for the analyte.

The development of a robust HPLC method is crucial for quality control, allowing for the accurate determination of the purity of synthesized batches of this compound.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a predicted moderate boiling point, should be amenable to GC analysis.

Column: A capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase like a polysiloxane) would be used for separation.

Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.

Injector and Detector: The sample is vaporized in a heated injector and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides the added advantage of structural information, aiding in the identification of the compound and any impurities.

The choice between HPLC and GC often depends on the volatility and thermal stability of the compound and its derivatives, as well as the nature of the impurities to be separated.

Future Research Trajectories and Emerging Applications

Sustainable Synthetic Methodologies for 3,5-Dimethoxypicolinonitrile (Green Chemistry Principles)

The synthesis of specialty chemicals is increasingly being scrutinized through the lens of green chemistry, which seeks to minimize the environmental impact of chemical processes. For this compound, future research will likely prioritize the development of more sustainable synthetic routes that adhere to these principles. Key areas of investigation will include the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the improvement of atom economy.

Current synthetic approaches may rely on traditional methods that involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. Future methodologies could explore the use of renewable starting materials and energy-efficient reaction pathways, such as microwave-assisted or flow chemistry syntheses. The goal is to design processes that are not only environmentally benign but also economically viable and safer to operate.

Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Waste Prevention | Development of synthetic routes with higher yields and fewer byproducts. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic or less toxic reagents and solvents. |

| Designing Safer Chemicals | While the focus is on synthesis, this principle encourages the design of synthetic pathways that avoid the formation of hazardous intermediates. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, supercritical fluids, or ionic liquids. |

| Design for Energy Efficiency | Employing ambient temperature and pressure conditions or using alternative energy sources like microwave or ultrasound. |

| Use of Renewable Feedstocks | Investigating the possibility of deriving starting materials from biomass. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to reduce the number of reaction steps and waste generation. |

| Catalysis | Employing highly selective catalysts (e.g., biocatalysts or organocatalysts) to replace stoichiometric reagents. |

| Design for Degradation | While not directly related to synthesis, considering the environmental fate of any byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. |

Combinatorial Synthesis and Chemical Library Generation from this compound

Combinatorial chemistry has revolutionized the process of drug discovery and materials science by enabling the rapid synthesis of large numbers of diverse, yet structurally related, molecules. The unique arrangement of functional groups in this compound—a nucleophilic pyridine (B92270) ring, electron-donating methoxy (B1213986) groups, and an electrophilic nitrile group—makes it an attractive scaffold for the generation of chemical libraries.

The nitrile group can be transformed into a variety of other functional groups, such as amines, amides, carboxylic acids, and tetrazoles, providing a divergent point for library synthesis. Furthermore, the pyridine ring can undergo various modifications, including N-oxidation and substitution reactions, to further increase molecular diversity. The methoxy groups can also be selectively demethylated to yield hydroxyl groups, which can then be further functionalized.

The resulting libraries of this compound derivatives could be screened for a wide range of biological activities, leading to the discovery of new lead compounds for drug development. In materials science, these libraries could be explored for novel properties, such as in the development of organic light-emitting diodes (OLEDs), sensors, or catalysts.

Potential Transformations of this compound for Library Synthesis

| Functional Group | Potential Transformation | Resulting Functional Group |

| Nitrile | Reduction | Amine |

| Nitrile | Hydrolysis | Carboxylic Acid |

| Nitrile | Cycloaddition (with azide) | Tetrazole |

| Pyridine Nitrogen | Oxidation | N-oxide |

| Methoxy Group | Demethylation | Hydroxyl |

Potential Emerging Applications in Interdisciplinary Chemical Sciences

The unique electronic and structural features of this compound position it as a versatile building block for applications that span multiple disciplines of chemistry. Its potential extends beyond traditional organic synthesis into materials science, medicinal chemistry, and agrochemistry.

In medicinal chemistry, the pyridine scaffold is a common motif in many pharmaceuticals. The specific substitution pattern of this compound could be exploited to design novel enzyme inhibitors or receptor ligands. The nitrile group, in particular, is a known pharmacophore that can participate in key binding interactions with biological targets.

In the realm of materials science, the electron-rich nature of the dimethoxypyridine ring suggests potential applications in the development of organic electronic materials. Derivatives of this compound could be investigated as components of organic semiconductors, dye-sensitized solar cells, or as ligands for the synthesis of metal-organic frameworks (MOFs) with tailored electronic or porous properties.

Furthermore, in agrochemistry, pyridine-based compounds have been successfully developed as herbicides, insecticides, and fungicides. The exploration of this compound derivatives could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. The continued investigation of this compound and its derivatives is poised to unlock new and exciting opportunities at the interface of different chemical sciences.

Q & A

Basic: What synthetic routes are reported for 3,5-Dimethoxypicolinonitrile, and how can experimental reproducibility be ensured?

Answer:

The compound is synthesized via a one-step reaction between 2-chloro-3,5-dimethoxypyridine (CAS 557-21-1) and sodium cyanide (CAS 14432-12-3), as detailed in the patent WO2004/076424 A1 . Key steps include:

- Reaction conditions : Use anhydrous dimethylformamide (DMF) as a solvent at 80–90°C under nitrogen.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields ~75% purity.

- Reproducibility tips : Strict control of moisture (cyanide hydrolysis risk) and reaction time (overheating may degrade intermediates). Validate product identity via ¹H NMR (δ 3.95 ppm for methoxy groups) and LC-MS (m/z 179.2 [M+H]⁺) .

Basic: What spectroscopic methods are recommended for structural characterization of this compound?

Answer:

- FTIR : Confirm nitrile C≡N stretch (~2230 cm⁻¹) and methoxy C-O vibrations (~1250–1050 cm⁻¹). Compare with DFT-predicted spectra (B3LYP/6-311++G(d,p)) to resolve ambiguities .

- NMR : ¹³C NMR should show signals at ~160 ppm (C≡N), 55–60 ppm (methoxy carbons), and aromatic carbons between 100–150 ppm. Use deuterated chloroform for solubility .

- Raman spectroscopy : Differentiate from isomers (e.g., 5,6-dimethoxypicolinonitrile) via ring deformation modes (600–800 cm⁻¹) .

Advanced: How can computational chemistry optimize reaction pathways for derivatives of this compound?

Answer:

- Retrosynthesis planning : Use AI tools (e.g., Reaxys or Pistachio databases) to identify viable precursors. For example, substituting methoxy groups with halogens could leverage Suzuki-Miyaura cross-coupling .

- DFT studies : Calculate activation energies for nitrile group reactions (e.g., hydrolysis to amides) using Gaussian09 with M06-2X/def2-TZVP. Solvent effects (e.g., DMSO) should be modeled via PCM .

- Transition-state analysis : Identify steric hindrance from methoxy groups using NBO analysis, which may explain reduced yields in nucleophilic substitutions .

Advanced: How do conflicting spectral data arise in nitrile-containing analogs, and how can they be resolved?

Answer:

- Data contradictions : For example, FTIR C≡N stretches may shift due to solvent polarity (e.g., 2220 cm⁻¹ in DMF vs. 2235 cm⁻¹ in chloroform).

- Resolution strategies :

Basic: What safety protocols are advised for handling this compound in lab settings?

Answer:

While specific toxicology data for this compound is limited, general precautions for nitriles apply:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Spill management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste.

- Storage : Keep in airtight containers under argon, away from light (photodegradation risk) .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting groups : Temporarily protect methoxy groups with acetyl chloride to prevent demethylation during strong acid/base reactions.

- Catalyst selection : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination to avoid cyano group reduction .

- Kinetic monitoring : Employ in-situ FTIR or HPLC to detect intermediates (e.g., iminonitriles) and adjust reaction time .

Basic: How can researchers access reliable reference data for this compound?

Answer:

- Databases : Cross-check CAS 36057-45-1 in Reaxys, SciFinder, and PubChem. Avoid non-peer-reviewed sources (e.g., BenchChem).

- Patents : WO2004/076424 A1 provides synthetic details .

- Collaborative networks : Contact academic labs specializing in heterocyclic nitriles for unpublished protocols .

Advanced: What role does this compound play in medicinal chemistry scaffold design?

Answer:

- Pharmacophore utility : The nitrile group enhances binding to cysteine proteases (e.g., SARS-CoV-2 Mpro), while methoxy groups improve solubility.

- SAR studies : Synthesize analogs (e.g., 3,5-diethoxy or 3-fluoro-5-methoxy) and test via enzyme inhibition assays (IC50 comparisons).

- ADME profiling : Use LogP calculations (ACD/Labs) to optimize bioavailability, balancing nitrile polarity and methoxy hydrophobicity .

Basic: What are common pitfalls in scaling up this compound synthesis?

Answer:

- Exothermic reactions : Cyanide reactions may require slow addition (<1 mL/min) and jacketed reactors for temperature control.

- Purification challenges : Replace column chromatography with recrystallization (ethanol/water) for large batches.

- Yield loss : Degradation via hydrolysis can be minimized by storing intermediates under desiccation .

Advanced: How can machine learning models predict novel reactions for this compound derivatives?

Answer:

- Data training : Curate reaction datasets (e.g., USPTO or Pistachio) for nitrile-containing heterocycles.

- Model selection : Use graph neural networks (GNNs) to predict regioselectivity in electrophilic substitutions.

- Validation : Compare predicted vs. experimental outcomes for halogenation reactions (e.g., Br₂/FeBr₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.